molecular formula C12H17ClN2 B8596235 3-Chloro-4-piperidin-1-ylmethylphenylamine

3-Chloro-4-piperidin-1-ylmethylphenylamine

Cat. No.: B8596235
M. Wt: 224.73 g/mol
InChI Key: LOPWOXKOQRGCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-piperidin-1-ylmethylphenylamine is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

3-chloro-4-(piperidin-1-ylmethyl)aniline

InChI

InChI=1S/C12H17ClN2/c13-12-8-11(14)5-4-10(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2

InChI Key

LOPWOXKOQRGCOD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 3.1.b. from 1-(2-chloro-4-nitrobenzyl)piperidine. Yield: 1.88 g (90% of theory); C12H17ClN2 (M=224.73); calc.: molecular ion peak (M+H)+: 225/227 (Cl); found: molecular ion peak (M+H)+: 225/227 (Cl); Rf value: 0.2 (silica gel, dichloromethane/methanol (9:1)).
Name
1-(2-chloro-4-nitrobenzyl)piperidine
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dichloromethane methanol
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Synthesis routes and methods II

Procedure details

0.4 g of Raney nickel is added to a solution of 2.37 g (9.31 mmol) of 1-(2-chloro-4-nitrobenzyl)piperidine in 100 mL of THF and hydrogenated at ambient temperature and 3 bar hydrogen. After hydrogen uptake has ended, the catalyst is filtered off and the filtrate is evaporated down. Yield: 1.88 g (90% of theory); C12H17ClN2 (M=224.73); calc.: molecular ion peak (M+H)+: 255/7 (Cl); found: molecular ion peak (M+H)+: 255/7 (Cl); Rf value: 0.20 (silica gel, dichloromethane/methanol (90:10)).
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0 (± 1) mol
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reactant
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0 (± 1) mol
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1-(2-chloro-4-nitrobenzyl)piperidine
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2.37 g
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0.4 g
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catalyst
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Quantity
100 mL
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solvent
Reaction Step Three

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